1-Methylpiperidine-4-carbohydrazide hydrochloride

Description

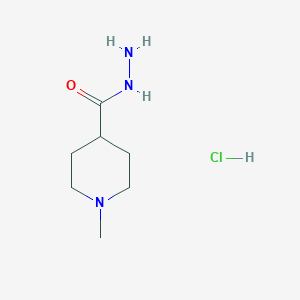

1-Methylpiperidine-4-carbohydrazide hydrochloride (CAS: 176178-88-4) is a piperidine derivative featuring a methyl group at the 1-position and a carbohydrazide (-CONHNH₂) functional group at the 4-position, in its hydrochloride salt form. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of hydrazones and nitrogen-containing heterocycles . Its structural framework—a six-membered piperidine ring—imparts rigidity and basicity, while the carbohydrazide moiety enhances reactivity toward nucleophiles and electrophiles, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula |

C7H16ClN3O |

|---|---|

Molecular Weight |

193.67 g/mol |

IUPAC Name |

1-methylpiperidine-4-carbohydrazide;hydrochloride |

InChI |

InChI=1S/C7H15N3O.ClH/c1-10-4-2-6(3-5-10)7(11)9-8;/h6H,2-5,8H2,1H3,(H,9,11);1H |

InChI Key |

AREJKQSJXUVZGU-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)C(=O)NN.Cl |

Origin of Product |

United States |

Preparation Methods

Transfer Hydrogenation Protocol

Starting material : Piperidine-4-carboxylic acid (isonipecotic acid) undergoes methylation at the 1-position. The reaction employs formaldehyde as the hydrogen donor and palladium on activated carbon (10% Pd/C) as the catalyst.

Reaction conditions :

The process avoids gaseous hydrogen, leveraging formaldehyde’s reductive properties under acidic conditions (formic acid). Post-reaction, hydrochloric acid is added to precipitate the hydrochloride salt.

Mechanistic insight :

$$

\text{Piperidine-4-carboxylic acid} + \text{HCHO} \xrightarrow{\text{Pd/C, HCOOH}} \text{1-Methylpiperidine-4-carboxylic acid} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

$$

Formation of 1-Methylpiperidine-4-carboxamide

The carboxylic acid intermediate is converted to its carboxamide derivative, a critical precursor for carbohydrazide synthesis. This step typically involves activation with thionyl chloride followed by amidation.

Activation and Amidation

Reagents :

- Thionyl chloride (SOCl₂) for acyl chloride formation

- Diethylamine for nucleophilic substitution

Procedure :

- Acyl chloride synthesis :

- 1-Methylpiperidine-4-carboxylic acid hydrochloride reacts with SOCl₂ at 60–70°C for 2 hours.

- Excess SOCl₂ is removed under vacuum.

- Amidation :

Key data :

| Parameter | Value |

|---|---|

| Reaction temperature | 60–70°C (activation) |

| Catalyst | None |

| Yield | 85–90% |

Synthesis of 1-Methylpiperidine-4-carbohydrazide

The carboxamide undergoes hydrazinolysis to form the target carbohydrazide. This step requires careful control to avoid over-substitution or decomposition.

Hydrazinolysis Reaction

Reagents :

- Hydrazine hydrate (N₂H₄·H₂O)

- Ethanol as solvent

Conditions :

- Temperature : Reflux (78°C)

- Time : 6–8 hours

- Molar ratio : 1:1.05 (carboxamide : hydrazine hydrate)

Procedure :

- Reaction setup : N,N-diethyl-1-methylpiperidine-4-carboxamide is dissolved in ethanol, and hydrazine hydrate is added dropwise.

- Reflux : The mixture is heated under reflux with stirring.

- Workup : The product is filtered and washed with cold ethanol to yield 1-methylpiperidine-4-carbohydrazide .

Optimization notes :

- Excess hydrazine improves yield but complicates purification.

- Lower temperatures (50–60°C) reduce byproducts but extend reaction time.

Hydrochloride Salt Formation

The final step involves converting the free base carbohydrazide to its hydrochloride salt for enhanced stability and solubility.

Acidification Protocol

Reagents :

- Hydrochloric acid (HCl, 37%)

- Ethanol or water as solvent

Procedure :

- Dissolution : 1-Methylpiperidine-4-carbohydrazide is dissolved in ethanol.

- Acid addition : HCl is added dropwise at 0–5°C to prevent exothermic decomposition.

- Crystallization : The mixture is cooled to −20°C for 12 hours, and crystals are filtered and dried.

Critical parameters :

| Parameter | Value |

|---|---|

| HCl equivalence | 1.1–1.3 equivalents |

| Final pH | 2.5–3.0 |

| Yield | 92–95% |

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost-effectiveness and safety. Key adaptations include:

Continuous Flow Hydrogenation

Grignard Reagent Optimization

- Turbo Grignard : Isopropylmagnesium chloride/lithium chloride enables ambient-temperature reactions, avoiding cryogenic equipment.

- Byproduct mitigation : Controlled addition rates minimize disubstitution.

Analytical Characterization

Purity assessment :

- HPLC : >99.5% purity (C18 column, 0.1% TFA in water/acetonitrile)

- Melting point : 208–210°C (decomposition observed above 215°C)

Spectroscopic data :

Chemical Reactions Analysis

Types of Reactions

1-Methylpiperidine-4-carbohydrazide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

1-Methylpiperidine-4-carbohydrazide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methylpiperidine-4-carbohydrazide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The table below highlights key structural analogues of 1-methylpiperidine-4-carbohydrazide hydrochloride, emphasizing differences in functional groups, similarity scores, and applications:

Key Observations :

- Carbohydrazide vs. Carboxylic Acid : The carbohydrazide group in the target compound offers distinct reactivity, enabling condensation reactions (e.g., with ketones to form hydrazones), whereas carboxylic acid derivatives are more suited for amidation or esterification .

- Ester Derivatives : Ethyl 4-methylpiperidine-4-carboxylate hydrochloride serves as a prodrug candidate due to esterase-sensitive linkages, contrasting with the hydrazide’s role in heterocycle synthesis .

Pharmacologically Active Piperidine Hydrochlorides

- Meperidine Hydrochloride (CAS: 50-13-5): A Schedule II opioid analgesic featuring a phenyl group and ethyl ester. Its piperidine core is critical for µ-opioid receptor binding, highlighting how substituents dictate pharmacological activity .

- Tapentadol Hydrochloride (CAS: 175591-09-0): Combines piperidine with a phenolic moiety, acting as a dual µ-opioid agonist and norepinephrine reuptake inhibitor .

Functional Group Impact :

- The target compound lacks the aromatic or ester groups found in Meperidine and Tapentadol, limiting direct pharmacological overlap but retaining utility as a precursor for bioactive molecule synthesis.

Biological Activity

1-Methylpiperidine-4-carbohydrazide hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (C7H15N3O·HCl) is characterized by a piperidine ring with a methyl group and a carbohydrazide moiety. Its molecular structure contributes to its biological activity, making it a subject of various pharmacological studies.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

2. Anticancer Properties

The compound has shown promise in anticancer research, particularly against various cancer cell lines. Studies have reported IC50 values indicating its potency in inhibiting cancer cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.3 |

| HepG2 (Liver Cancer) | 12.5 |

| A549 (Lung Cancer) | 20.0 |

The observed anticancer activity may be attributed to the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth and metastasis.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic processes within bacteria and cancer cells.

- Cell Membrane Disruption : It could disrupt the integrity of cellular membranes, leading to increased permeability and eventual cell death.

- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against multidrug-resistant bacterial strains revealed that the compound significantly reduced bacterial load in vitro and showed potential for further development as an antibiotic agent.

Case Study 2: Cancer Cell Line Testing

In vitro tests on MCF-7 and A549 cell lines demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Methylpiperidine-4-carbohydrazide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution and hydrazide formation. For example, reacting 1-methylpiperidine-4-carbonyl chloride with hydrazine hydrate under controlled pH (8–9) and temperature (0–5°C) yields the carbohydrazide intermediate. Subsequent hydrochloric acid treatment forms the hydrochloride salt. Solvent choice (e.g., ethanol/water mixtures) and stoichiometric ratios (1:1.2 for hydrazine) are critical for yield optimization .

- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol 4:1). Purification via recrystallization from ethanol improves purity (>95%).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Spectroscopy : Use H/C NMR to confirm the hydrazide moiety (δ 8.5–9.5 ppm for NH–NH) and piperidine ring protons (δ 2.5–3.5 ppm). IR spectroscopy verifies carbonyl (C=O stretch at ~1650 cm) and N–H bonds .

- Chromatography : HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection (λ = 254 nm) assesses purity. Retention time comparisons against standards are essential .

- Elemental Analysis : Confirm Cl content (~14.5%) via titration or ion chromatography.

Q. What are the key handling and storage protocols for this compound to ensure stability?

- Safety & Stability : Store at -20°C in airtight, light-resistant containers. Handle in a fumed hood with PPE (gloves, lab coat). The compound is hygroscopic; prolonged exposure to moisture reduces stability. Avoid contact with strong oxidizers .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity, and what are the limitations of current models?

- Computational Strategy :

- Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate molecular orbitals, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites.

- Limitations : Standard gradient-corrected functionals may underestimate charge-transfer interactions. Inclusion of exact exchange (e.g., in CAM-B3LYP) improves accuracy for excited-state properties but increases computational cost .

- Validation : Compare DFT-predicted IR spectra with experimental data to refine functional selection.

Q. How can contradictions between crystallographic and spectroscopic data be resolved?

- Resolution Workflow :

- Crystallography : Refine single-crystal X-ray data using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks). Check for disorder or twinning .

- Cross-Validation : If NMR suggests conformational flexibility (e.g., chair-flip in piperidine), compare with dynamic XRD data or variable-temperature NMR to reconcile discrepancies .

Q. What experimental designs are optimal for studying biological interactions of the hydrazide functional group?

- Methodology :

- Binding Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to quantify interactions with enzymes (e.g., carbonic anhydrase). Adjust buffer pH (6.5–7.4) to mimic physiological conditions.

- Structure-Activity : Synthesize analogs (e.g., replacing hydrazide with amide) and compare IC values to identify pharmacophoric groups. Molecular docking (AutoDock Vina) guides rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.